4-Cyanophenol-2,3,5,6-d4 is a deuterated derivative of 4-cyanophenol, which is also known as 4-hydroxybenzonitrile. Its chemical formula is C7D4N1O1, reflecting the substitution of four hydrogen atoms with deuterium isotopes. This compound appears as a white crystalline solid and has a melting point of approximately 110-113 °C. It is slightly soluble in water and more soluble in organic solvents like methanol .
These reactions leverage the functional groups present in the molecule, allowing for the synthesis of diverse derivatives with potential applications in pharmaceuticals and agrochemicals .
4-Cyanophenol-2,3,5,6-d4 exhibits biological activity primarily as a monoamine oxidase inhibitor. This property suggests potential applications in treating neurological disorders by modulating neurotransmitter levels. Additionally, its derivatives are studied for their vasodilatory effects, which may have implications in cardiovascular therapies .
Synthesis of 4-Cyanophenol-2,3,5,6-d4 can be achieved through several methods:
Deuterated variants may require specialized techniques such as using deuterated solvents or reagents during synthesis.
The applications of 4-Cyanophenol-2,3,5,6-d4 span various fields:
Studies on 4-Cyanophenol-2,3,5,6-d4 focus on its interactions with biological molecules. Notably:
These studies highlight its potential therapeutic applications and mechanisms of action.
Several compounds share structural similarities with 4-Cyanophenol-2,3,5,6-d4. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 4-Hydroxybenzonitrile | C7H7NO | Non-deuterated form; widely used as an intermediate. |
| Bromoxynil | C7H5BrN | A herbicide derived from bromination of 4-cyanophenol. |
| 2-Aminophenol | C6H7N | Amino group instead of hydroxyl; used in dye synthesis. |
While these compounds share some structural characteristics with 4-Cyanophenol-2,3,5,6-d4, the presence of deuterium and specific functional groups distinguishes it from others in terms of reactivity and applications .
4-Cyanophenol-2,3,5,6-d4 represents a deuterated isotopologue of 4-cyanophenol, characterized by the molecular formula C₇HD₄NO and a molecular weight of 123.145 g/mol [7]. The compound maintains the fundamental structural framework of its non-deuterated counterpart while incorporating four deuterium atoms at specific aromatic positions [7] [8]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,3,5,6-tetradeuterio-4-hydroxybenzonitrile [7].
The molecular architecture consists of a benzene ring bearing two distinct functional groups: a hydroxyl group (-OH) at the para position and a nitrile group (-C≡N) at the para position relative to the hydroxyl substituent [1] [2]. The deuterium substitution occurs specifically at carbon positions 2, 3, 5, and 6 of the aromatic ring, leaving the carbon atoms directly bonded to the functional groups (positions 1 and 4) with their original hydrogen atoms [7] [10].
Bond length parameters within the molecular structure include aromatic carbon-carbon bonds averaging approximately 1.39 Å, consistent with typical benzene ring geometry [32]. The phenolic carbon-oxygen bond exhibits a length of approximately 1.36 Å, reflecting its single bond character with partial double bond characteristics due to resonance effects [27] [34]. The nitrile carbon-nitrogen triple bond demonstrates a characteristic length of approximately 1.17 Å [28] [32].
| Parameter | Bond Type | Bond Length (Å) | Bond Angle (°) | Geometry |
|---|---|---|---|---|
| C-O (phenolic) | Single bond | ~1.36 | N/A | Planar |
| C-C≡N (nitrile) | Triple bond | ~1.17 | ~179° (linear) | Linear |
| Aromatic C-C | Aromatic bond | ~1.39 | ~120° | Planar hexagonal |
| O-H (phenolic) | Single bond | ~0.96 | N/A | N/A |
The nitrile group exhibits nearly linear geometry with carbon-carbon-nitrogen bond angles approaching 179°, as demonstrated in related hydroxybenzonitrile structures [32]. The overall molecular geometry maintains planarity across the aromatic system, with minimal deviation from the benzene ring plane [28].
The isotopic composition of 4-Cyanophenol-2,3,5,6-d4 features 98 atom percent deuterium content with minimum 98% chemical purity [7] [10]. Deuterium substitution occurs selectively at the 2, 3, 5, and 6 positions of the benzene ring, while the hydroxyl hydrogen and the hydrogen atoms on carbons bearing functional groups remain as protium [7].
Deuterium incorporation significantly influences the molecular stability through isotope effects on vibrational frequencies and zero-point energies [12] [13]. The increased atomic mass of deuterium compared to protium results in lower vibrational frequencies for carbon-deuterium bonds relative to carbon-hydrogen bonds [12] [16]. This phenomenon leads to enhanced bond strength and increased resistance to bond dissociation [14] [15].
The kinetic isotope effect manifests as reduced reaction rates for processes involving carbon-deuterium bond breaking compared to carbon-hydrogen bond breaking [12] [18]. Secondary deuterium isotope effects influence the acidity of the phenolic hydroxyl group, with deuteration generally decreasing acidity by up to 0.031 in delta pKa per deuterium atom [31]. This effect results from isotope-sensitive vibrational modes whose frequencies and zero-point energies are modified upon deprotonation [31].
The stability of the deuterated compound under ambient conditions remains comparable to the non-deuterated analog, with deuterium-carbon bonds exhibiting greater thermal stability [16]. The compound maintains chemical stability when stored under inert atmosphere at room temperature [7] [10].
The melting point of 4-Cyanophenol-2,3,5,6-d4 has not been extensively reported in the literature, though isotope effects on melting points are well-documented for deuterated aromatic compounds [15]. Deuterated benzene exhibits a melting point approximately 1.3°C higher than its non-deuterated counterpart, suggesting that 4-Cyanophenol-2,3,5,6-d4 likely demonstrates a similar elevation compared to 4-cyanophenol's melting point of 110-113°C [4] [6] [15].
The boiling point of deuterated organic compounds typically shows modest increases relative to their protiated analogs due to the higher molecular mass and altered vibrational characteristics [12] [14]. While specific boiling point data for 4-Cyanophenol-2,3,5,6-d4 remains unreported, the non-deuterated compound exhibits a boiling point of 281.2±23.0°C at 760 mmHg [3] [11]. Based on isotope effect principles, the deuterated analog would be expected to demonstrate a higher boiling point [14].
Deuterium substitution affects intermolecular interactions through modified vibrational modes and enhanced hydrogen bonding strength when deuterium participates in hydrogen bond formation [14]. The kinetic isotope effect results in stronger deuterium-involved bonds, requiring additional thermal energy for phase transitions [12] [16].
The solubility characteristics of 4-Cyanophenol-2,3,5,6-d4 closely parallel those of the non-deuterated compound due to minimal changes in polarity and hydrogen bonding capacity [16]. The parent compound demonstrates slight solubility in water and good solubility in methanol, acetone, ether, and chloroform [20]. Deuteration does not significantly alter the fundamental solubility behavior, as the molecular polarity and hydrogen bonding potential remain largely unchanged [16].
The phenolic hydroxyl group serves as the primary determinant of solubility behavior through hydrogen bonding interactions with protic solvents [20] [21]. The nitrile group contributes additional polarity and can participate in dipole-dipole interactions with polar solvents [26]. The aromatic ring system provides compatibility with non-polar and moderately polar organic solvents [20].
Deuterium isotope effects on solubility parameters remain minimal for this compound, as the deuterium atoms occupy positions that do not directly participate in the primary solvation interactions [16]. The hydroxyl group, which remains non-deuterated in this isotopologue, maintains its hydrogen bonding capacity without isotopic modification [7].
The vapor pressure of 4-Cyanophenol-2,3,5,6-d4 is expected to be lower than that of the non-deuterated analog due to the isotope effect on molecular mass and intermolecular interactions [12] [22]. The parent compound exhibits a vapor pressure of 0.0±0.6 mmHg at 25°C [20], indicating relatively low volatility consistent with its hydrogen bonding capacity and molecular weight [22].
Deuterium substitution typically reduces vapor pressure through increased molecular mass and modified vibrational characteristics [12] [15]. The heavier deuterium atoms contribute to reduced molecular mobility and enhanced intermolecular attractions, resulting in decreased tendency for molecules to escape the liquid phase [14] [16].
Phenolic compounds generally demonstrate lower vapor pressures compared to their structural analogs without hydrogen bonding capability [22]. The combination of phenolic hydrogen bonding and nitrile group polarity contributes to reduced volatility [22]. The deuterium isotope effect further diminishes vapor pressure through enhanced intermolecular interactions and increased molecular mass [12].
| Property | 4-Cyanophenol | 4-Cyanophenol-2,3,5,6-d₄ |
|---|---|---|
| Molecular Weight (g/mol) | 119.12 | 123.145 |
| Melting Point (°C) | 110-113 | Higher than non-deuterated analog |
| Boiling Point (°C) | 281.2±23.0 (at 760 mmHg) | Higher than non-deuterated analog |
| Vapor Pressure (mmHg at 25°C) | 0.0±0.6 | Lower than non-deuterated analog |
| Water Solubility | Slightly soluble | Similar to non-deuterated |
| Density (g/cm³) | 1.2±0.1 | Similar to non-deuterated |
The electronic structure of 4-Cyanophenol-2,3,5,6-d4 closely resembles that of the non-deuterated compound, with deuterium substitution producing minimal effects on the fundamental electronic properties [26] [29]. The highest occupied molecular orbital primarily localizes on the phenolic oxygen and aromatic ring system, while the lowest unoccupied molecular orbital extends across the entire molecular framework with significant contribution from the nitrile group [26].
The phenolic hydroxyl group functions as an electron-donating substituent through resonance effects, increasing electron density at the ortho and para positions of the aromatic ring [27] [34]. This electron donation enhances the nucleophilicity of the aromatic system and influences the compound's reactivity toward electrophilic aromatic substitution reactions [27]. The hydroxyl group exhibits ortho and para directing effects, with the para position occupied by the nitrile substituent [27].
The nitrile group serves as a strong electron-withdrawing substituent through both inductive and resonance effects [26]. This electron withdrawal reduces the overall electron density of the aromatic ring and increases the acidity of the phenolic hydroxyl group [34]. The pKa of the parent compound measures 7.97, reflecting the combined influence of the electron-donating hydroxyl and electron-withdrawing nitrile groups [6] [20].
Deuterium isotope effects on electronic structure remain minimal, as the deuterium atoms do not directly participate in the primary electronic interactions [12] [16]. However, secondary isotope effects may influence reaction rates and equilibrium positions for processes involving the deuterated carbon atoms [31]. The electronic absorption spectrum would be expected to show negligible shifts compared to the non-deuterated analog [26].
The molecular orbital energy gap between the highest occupied and lowest unoccupied molecular orbitals determines the compound's electronic excitation characteristics and photochemical behavior [26]. The presence of both electron-donating and electron-withdrawing groups creates a balanced electronic structure that influences the compound's stability and reactivity patterns [29].
The crystal structure of 4-Cyanophenol-2,3,5,6-d4 is expected to closely parallel that of related hydroxybenzonitrile compounds, with hydrogen bonding serving as the dominant intermolecular interaction [23] [32]. The phenolic hydroxyl group functions as both a hydrogen bond donor and acceptor, while the nitrile group serves as a hydrogen bond acceptor [23].
Intermolecular hydrogen bonding between the phenolic hydroxyl group and nitrile nitrogen atoms creates one-dimensional hydrogen-bonded chains in the crystal structure [23] [32]. These interactions typically exhibit oxygen-nitrogen distances ranging from 2.80 to 2.81 Å with nearly linear hydrogen bonding geometry [32]. The hydrogen bonding angles approach 170-175°, indicating strong and directional interactions [32].
Pi-stacking interactions between aromatic rings contribute additional stabilization to the crystal structure [23] [33]. These interactions manifest as either staggered stacking or perpendicular arrangements, with typical plane-to-centroid distances of approximately 3.5 Å [23] [33]. The staggered configuration predominates due to favorable electrostatic interactions between partially charged carbon and hydrogen atoms [33].
The planar molecular geometry facilitates efficient crystal packing through optimized intermolecular contacts [23] [32]. Root mean square deviations from planarity remain minimal, typically below 0.3 Å for all non-hydrogen atoms [32]. The phenolic hydrogen atom may deviate slightly from the molecular plane to optimize hydrogen bonding interactions [32].
Deuterium substitution would not significantly alter the fundamental crystal packing arrangement, as the deuterium atoms occupy positions that do not directly participate in the primary intermolecular interactions [12]. The hydrogen bonding network, involving the non-deuterated hydroxyl group and nitrile nitrogen, would remain essentially unchanged [16]. However, subtle modifications in lattice parameters might occur due to the increased molecular mass and modified vibrational characteristics of the deuterated compound [13].
Catalytic deuteration represents the most widely employed methodology for the synthesis of deuterated aromatic compounds, including 4-Cyanophenol-2,3,5,6-d4. The process involves the use of heterogeneous or homogeneous catalysts to facilitate hydrogen-deuterium exchange reactions under controlled conditions [1] [2] [3] [4].
Platinum-Based Catalytic Systems
Platinum on alumina (Pt/Al₂O₃) catalysts have demonstrated exceptional efficacy for the deuteration of phenolic compounds [5]. The Pt/C-D₂O-H₂ system operates under mild conditions, achieving complete deuteration of phenol even at room temperature [5]. For 4-cyanophenol derivatives, optimal conditions involve temperatures of 200°C, pressures of 20-30 bar, and reaction times of 3-12 hours, yielding deuteration efficiencies of 85-95% [5] [3].
Palladium-Catalyzed Systems
Palladium on carbon (Pd/C) catalysts provide a versatile platform for aromatic deuteration [6]. The Pd/C-catalyzed hydrogen-deuterium exchange reaction using a hydrogen-deuterium oxide combination offers a general, efficient, and environmentally friendly route for deuterium incorporation [6]. The reaction conditions typically require temperatures of 120-150°C, pressures of 1-10 bar, and extended reaction times of 6-24 hours to achieve 70-90% deuteration efficiency [6].
Advanced Nanostructured Iron Catalysts
Recent developments in iron-based catalytic systems have introduced nanostructured iron catalysts prepared by combining cellulose with iron salts [3] [4]. These catalysts demonstrate superior performance for the selective deuteration of phenols, including 4-cyanophenol derivatives, using inexpensive deuterium oxide under hydrogen pressure [3] [4]. The methodology achieves deuteration efficiencies of 90-98% at 120°C with reaction times extending from 24 to 120 hours [3] [4]. The air- and water-stable nature of these catalysts enables efficient labeling with high quality control and scalability up to kilogram quantities [4].
The chemical exchange mechanisms underlying deuteration processes involve complex kinetic and thermodynamic considerations [7] [8]. Hydrogen-deuterium exchange occurs through acid-base catalysis, with the reaction rate strongly dependent on solution pH [7]. The exchange process follows a characteristic V-shaped curve when plotting the decimal logarithm of the reaction rate constant versus pH, with a minimum occurring between pH 2 and 3 [7].
Exchange Kinetics and Thermodynamics
The rate of hydrogen-deuterium exchange increases significantly with increasing pH, while also depending on the acidity of hydrogens bonded to heteroatoms [7]. For aromatic systems like 4-cyanophenol, the electron-withdrawing cyano group significantly influences the exchange kinetics by altering the electron density distribution within the aromatic ring [9].
Mechanistic Pathways
For phenolic compounds, the deuteration mechanism typically proceeds through initial exchange of the hydroxyl proton, followed by electrophilic aromatic substitution at positions ortho and para to the hydroxyl group [9]. The cyano group in 4-cyanophenol directs deuteration to specific positions, with meta positions relative to the hydroxyl group showing reduced reactivity due to the deactivating effect of the nitrile functionality [9].
Base-catalyzed deuteration represents a powerful methodology for achieving selective deuterium incorporation into aromatic systems [10] [11] [12]. This approach offers significant advantages in terms of reaction conditions and selectivity control.
Potassium Hydroxide Systems
Potassium hydroxide in dimethyl sulfoxide-d₆ (DMSO-d₆) provides an efficient base-catalyzed deuteration system [10] [11] [12]. The methodology operates at 120°C with base loadings of 20-200 mol%, achieving deuteration levels of 85-100% within reaction times ranging from 15 minutes to 18 hours [10] [11] [12]. The high selectivity for ortho and para positions makes this system particularly suitable for 4-cyanophenol deuteration [10].
Mechanistic Considerations
The base-promoted deuteration mechanism involves initial proton abstraction from the aromatic substrate, followed by deuterium incorporation from the deuterated solvent [10] [11] [12]. The reaction proceeds through aromatic anion intermediates that undergo rapid proton-deuterium exchange with the solvent system [11] [12]. The electronic effects of substituents play a crucial role in controlling the degree and selectivity of deuteration [11] [12].
Sodium Hydroxide and Alternative Bases
Sodium hydroxide in deuterium oxide provides a more environmentally benign alternative for phenol deuteration [13]. The reaction operates at 80-100°C with moderate deuteration levels of 70-95% achieved over 2-8 hours [13]. Potassium tert-butoxide (KOtBu) in DMSO-d₆ offers enhanced selectivity for meta and para positions, operating at milder temperatures of 25-60°C [14].
The synthesis of 4-Cyanophenol-2,3,5,6-d4 can be achieved through multiple synthetic pathways, each offering distinct advantages in terms of efficiency, selectivity, and scalability.
Route via 4-Bromophenol
The most direct synthetic route involves the reaction of 4-bromophenol with copper(I) cyanide under deuterating conditions [15] [16]. This nucleophilic substitution reaction proceeds through the displacement of bromine by cyanide, followed by deuteration of the aromatic ring positions [15]. The reaction requires temperatures of 80-140°C and reaction times of 8-12 hours [17].
Ammoxidation of para-Cresol
An alternative route involves the ammoxidation of para-cresol (4-methylphenol) under deuterating conditions [15] [16]. This oxidative process converts the methyl group to a cyano functionality while simultaneously introducing deuterium atoms at the desired aromatic positions [15] [16]. The process requires careful control of oxygen and ammonia partial pressures to achieve selective conversion.
4-Chlorobenzonitrile Route
The reaction of 4-chlorobenzonitrile with sodium hydroxide under deuterating conditions provides another viable synthetic pathway [15] [16]. This nucleophilic aromatic substitution replaces the chlorine atom with a hydroxyl group while enabling concurrent deuteration of the aromatic ring [15] [16].
Industrial-scale production of deuterated compounds requires optimization of multiple parameters to achieve economic viability while maintaining product quality [1] [18] [4].
Continuous Flow Microwave Reactors
The implementation of continuous flow microwave reactor systems represents a significant advancement in industrial deuteration technology [1]. These systems reduce reaction times by approximately 70% compared to conventional batch processes while improving heating efficiency and product throughput [1]. The flow synthesis method eliminates the need for solid catalyst filtration after each reaction and enables automated operation [1].
Scale-up Considerations
Industrial-scale deuteration requires careful attention to heat transfer limitations, pumping requirements, and catalyst recovery systems [4]. The use of recyclable catalysts becomes crucial for economic viability, with iron-cellulose catalysts demonstrating stability through five reaction cycles without substantial loss of activity [4]. The recycled catalyst system can be used for different substrates, which is important for multipurpose batch reactors in pharmaceutical manufacturing [4].
Production Efficiency Optimization
Key optimization parameters for industrial production include reactor type, flow rate (0.5-2.0 mL/min), catalyst loading (1-5 mol%), deuterium excess (5-10 equivalents), residence time (3-30 minutes), and temperature gradient (150-250°C) [1]. Multi-stage heat exchange systems reduce energy consumption while pressure control systems (10-50 bar) enhance solubility and reaction kinetics [1].
The purification and isotopic enrichment of deuterated compounds represent critical aspects of the synthetic methodology, directly impacting product quality and analytical applications [19] [20] [21].
High-Resolution Mass Spectrometry Analysis
Liquid chromatography electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) provides the primary analytical tool for determining isotopic enrichment and structural integrity [19] [21]. The strategy involves recording full scan mass spectra, extracting and integrating isotopic ions, and calculating isotopic enrichment of the desired labeled compounds [19] [21]. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity and provides insights into relative percent isotopic purity [19] [21].
Isotopic Purity Determination
Crystallization and Separation Techniques
Traditional purification methods involve crystallization from deuterated solvents followed by solid-liquid separation [19]. The crystalline product can be dried at temperatures ranging from 30°C to 80°C to remove residual solvents while preserving isotopic integrity [22]. Advanced separation techniques include distillation under reduced pressure and chromatographic purification using deuterated mobile phases [22].
The optimization of deuteration synthesis requires systematic investigation of multiple variables to maximize efficiency while minimizing costs and environmental impact.
Temperature Optimization
Temperature represents a critical parameter affecting both reaction rate and deuteration selectivity [23] [24] [25]. For 4-cyanophenol deuteration, optimal temperatures typically range from 120°C to 200°C, depending on the catalyst system employed [3] [4]. Higher temperatures increase reaction rates but may also promote side reactions and reduce selectivity [25].
Pressure and Flow Rate Control
Pressure optimization balances solubility enhancement with equipment costs and safety considerations [24]. Typical operating pressures range from 10 to 50 bar, with higher pressures improving deuterium solubility and mass transfer rates [24]. Flow rate optimization (0.5-2.0 mL/min) ensures adequate residence time while maintaining efficient heat and mass transfer [1].
Catalyst Loading and Deuterium Excess
Catalyst loading typically ranges from 1 to 5 mol% to balance activity with economic considerations [4]. Deuterium excess of 5-10 equivalents drives the equilibrium toward complete deuteration while minimizing deuterium waste [1]. The optimization of these parameters requires consideration of catalyst recycling and deuterium recovery systems [4].
Time and Residence Time Control
Reaction time optimization balances conversion efficiency with productivity requirements [1] [26]. Typical reaction times range from 15 minutes to 120 hours, depending on the catalyst system and desired deuteration level [1] [4]. In continuous flow systems, residence time control (3-30 minutes) provides precise conversion control [1].
The development of environmentally sustainable deuteration methodologies has become increasingly important for industrial applications and regulatory compliance [27] [28] [29] [30].
Photocatalytic Deuteration Methods
Photocatalytic deuteration using visible light and deuterium oxide represents a sustainable approach that eliminates the need for precious metal catalysts [27] [28]. The methodology utilizes semiconductor photocatalysts to generate deuterium radicals from deuterium oxide under ambient conditions [31] [32]. This approach achieves high deuterium incorporation with excellent functional group compatibility while using renewable solar energy [30].
Electrochemical Deuteration Strategies
Electrochemical deuteration offers precise control over reaction conditions while minimizing waste generation [33] [34]. The methodology uses electrons as traceless reagents and deuterium oxide as the sole deuterium source [33]. Recent developments in electrochemical cobalt-catalyzed deuteration demonstrate excellent selectivity and environmental compatibility [34].
Biocatalytic Deuteration Approaches
Biocatalytic deuteration using enzymes provides exceptional selectivity under mild reaction conditions [29] [35] [36]. The methodology employs deuterium oxide as the deuterium source and hydrogen gas as a clean reductant [35] [36]. Enzyme systems demonstrate high chemo-, stereo-, and isotopic selectivity, making them particularly valuable for pharmaceutical applications [35] [36].
Solvent-Free and Flow Chemistry Methods
Solvent-free deuteration methods eliminate organic solvent waste while maintaining high efficiency [37]. Flow chemistry approaches reduce energy consumption and improve safety through continuous operation and precise parameter control [38] [39]. These methodologies align with green chemistry principles by minimizing environmental impact while maintaining economic viability [40].
Sustainable Deuterium Sources